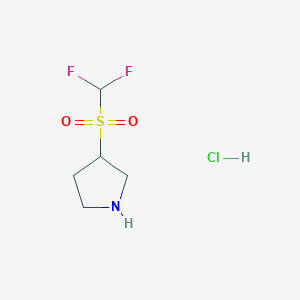

3-Difluoromethanesulfonylpyrrolidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Difluoromethanesulfonylpyrrolidine hydrochloride is a chemical compound with the molecular formula C5H9ClF2NO2S. It is commonly used in pharmaceutical research and development due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethanesulfonylpyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethanesulfonylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form simpler compounds.

Substitution: It can undergo nucleophilic substitution reactions where the difluoromethanesulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various sulfonyl derivatives, reduced compounds, and substituted pyrrolidine derivatives. These products have significant applications in pharmaceutical and chemical research .

Scientific Research Applications

3-Difluoromethanesulfonylpyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:

Chemistry: It is used as a reagent in organic synthesis to introduce the difluoromethanesulfonyl group into target molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Difluoromethanesulfonylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their functions. This compound can also modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Difluoromethanesulfonylpyrrolidine hydrochloride include:

- 3-Methanesulfonylpyrrolidine hydrochloride

- 3-Trifluoromethanesulfonylpyrrolidine hydrochloride

- 3-Chloromethanesulfonylpyrrolidine hydrochloride

Uniqueness

What sets this compound apart from these similar compounds is its unique difluoromethanesulfonyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications where other sulfonyl derivatives may not be as effective .

Biological Activity

3-Difluoromethanesulfonylpyrrolidine hydrochloride is a synthetic compound with the molecular formula C6H8ClF2N2O2S and a CAS number of 2624142-03-4. It features a pyrrolidine ring and a difluoromethanesulfonyl group, which contribute to its unique chemical properties and potential biological activities. This compound is primarily explored for its applications in medicinal chemistry and as a biochemical probe in biological research.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethanesulfonyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. This interaction can modulate enzyme activity through hydrogen bonding, potentially leading to inhibition or activation of specific biochemical pathways.

Potential Therapeutic Applications

- Enzyme Inhibition : Preliminary studies suggest that this compound may serve as an enzyme inhibitor, impacting metabolic pathways crucial in various diseases.

- Drug Development : The compound is being investigated as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known neuroactive compounds.

- Biochemical Probes : It is utilized in research to study enzyme interactions and metabolic processes, providing insights into cellular mechanisms and disease pathology.

Case Studies

Several case studies have highlighted the biological implications of compounds similar to this compound:

- Case Study 1 : A study on the effects of difluorinated compounds on neurodegenerative diseases indicated that such compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .

- Case Study 2 : Research involving pyrrolidine derivatives demonstrated their efficacy in reducing symptoms associated with anxiety and depression, suggesting that this compound might have similar effects .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Difluoromethanesulfonylpyrrolidine HCl | Pyrrolidine ring, difluoromethanesulfonyl | Potential enzyme inhibitor |

| 1-Difluoromethanesulfonylpyrrolidine | Carboxylic acid group | Different reactivity profile |

| 3-Difluoromethanesulfonylpiperidine HCl | Piperidine ring | Broader range of biological activities |

| (S)-MAP4 Hydrochloride | Different nitrogen heterocycle | Specific neurological effects |

This table illustrates how variations in structure can lead to different biological activities, underscoring the potential of this compound as a versatile compound in pharmacological research.

Properties

Molecular Formula |

C5H10ClF2NO2S |

|---|---|

Molecular Weight |

221.65 g/mol |

IUPAC Name |

3-(difluoromethylsulfonyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |

InChI Key |

ISWLQLJVQHHPGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1S(=O)(=O)C(F)F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.